Product packaging for Furostan(Cat. No.:CAS No. 34783-87-4)

Furostan

Cat. No.: B1232713
CAS No.: 34783-87-4
M. Wt: 386.7 g/mol
InChI Key: CTYOUOHIEXEYAW-ACOCQKODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furostan is a steroidal aglycone structure that forms the core of a major class of bioactive compounds known as furostanol saponins. These natural products are characterized by their ABCDE pentacyclic ring system with an open sixth ring, distinguishing them from their spirostanol counterparts . Furostanol saponins are widely distributed in various plant families, including Liliaceae, Dioscoreaceae, and Asparagaceae, and are often biosynthetic precursors to spirostanol saponins . In research, furostanol saponins derived from the this compound structure have demonstrated significant and diverse pharmacological potential. A prominent area of investigation is their antitumor and cytotoxic activity. Studies have shown that certain furostanol saponins can inhibit the proliferation of various human cancer cell lines, including liver (MHCC97H), lung adenocarcinoma (H1299), cervical carcinoma (Hela), and hepatocellular carcinoma (SMMC-7221) . Their mechanisms are multi-faceted and may involve the induction of apoptosis, suppression of autophagy, inhibition of epithelial-mesenchymal transition (EMT), and modulation of key signaling pathways such as STAT3 . Furthermore, research indicates that furostanol saponins can help overcome multidrug resistance in tumor cells, a major challenge in chemotherapy, by regulating the expression of ATP-binding cassette (ABC) transporter proteins like P-glycoprotein . Beyond oncology, the this compound core is valuable in metabolic disease research. Specific furostanol saponins have exhibited potent alpha-glucosidase inhibitory activity, functioning as a potential mechanism for managing blood sugar levels . Additional research areas for these compounds include exploring their anti-inflammatory, neuroprotective, and antidiabetic effects . This compound is intended for research purposes only by qualified laboratory professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H46O B1232713 Furostan CAS No. 34783-87-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34783-87-4

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

IUPAC Name

(1R,2S,4S,7S,8R,9S,12S,13S)-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane

InChI

InChI=1S/C27H46O/c1-17(2)9-12-23-18(3)25-24(28-23)16-22-20-11-10-19-8-6-7-14-26(19,4)21(20)13-15-27(22,25)5/h17-25H,6-16H2,1-5H3/t18-,19?,20-,21+,22+,23?,24+,25+,26+,27+/m1/s1

InChI Key

CTYOUOHIEXEYAW-ACOCQKODSA-N

SMILES

CC1C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCCC5)C)C)CCC(C)C

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5[C@@]4(CCCC5)C)C)OC1CCC(C)C

Canonical SMILES

CC1C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCCC5)C)C)CCC(C)C

Origin of Product

United States

Structural Characterization and Isomeric Forms of Furostan

Fundamental Furostan Skeletal Structure and Nomenclature

The fundamental structure of this compound is a tetracyclic steroid system, which consists of a cyclopenta[a]phenanthrene skeleton, with an additional fused furan (B31954) ring. ontosight.aiebi.ac.uk This core structure is a 16,22-epoxycholestane. iupac.orgportlandpress.comiupac.orgiupac.org The standard steroid numbering system is applied, with the rings designated as A, B, C, and D. iupac.org

The nomenclature of this compound derivatives follows the established rules for steroids. The name "this compound" itself implies the configurations at most of the asymmetric centers, with the exception of positions 5, 22, and 25 (if substituted). iupac.orgportlandpress.comiupac.orgiupac.org The stereochemistry at C-5 is designated as α or β. iupac.orgportlandpress.com For instance, the prefixes "5α-" and "5β-" denote the orientation of the hydrogen atom at position 5. portlandpress.com

Key Nomenclature Features of this compound
FeatureDescription
Core Skeleton16,22-Epoxycholestane iupac.orgportlandpress.comiupac.orgiupac.org
Parent NameThis compound iupac.orgportlandpress.comiupac.orgiupac.org
Stereochemistry at C-5Designated by α or β iupac.orgportlandpress.com
Stereochemistry at C-22 and C-25Specified using R/S notation if necessary iupac.orgiupac.org

Stereochemical Considerations in this compound Compounds

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. ebsco.comlibretexts.orgmsu.edu this compound compounds possess multiple chiral centers, leading to a variety of stereoisomers. ontosight.aiiupac.orglibretexts.org The stereochemistry at C-22 and C-25 is of particular importance and is determined by the sequence rule procedure (R/S notation). iupac.orgiupac.org

Furostanol glycosides, a major class of this compound derivatives, often have sugar moieties attached at various positions, most commonly at C-3 and C-26. The stereochemistry of these sugar linkages is also a critical feature. For instance, the sugar attached at the C-26 position is typically a β-D-glucopyranoside.

Examples of this compound Stereoisomers
Compound NameKey Stereochemical Features
(25S)-26-O-beta-D-glucopyranosyl-5beta-furostan-1beta,2beta,3beta,5beta,22alpha,26-hexaol'S' configuration at C-25 ontosight.ai
(25R)-26-O-β-d-glucopyranosyl-5β-furostan-3β,22α,26-triol'R' configuration at C-25
(22R)-furost-5-en-3β,22-diol'R' configuration at C-22 ebi.ac.uk

Conformational Analysis of the this compound Nucleus

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The this compound nucleus, with its fused ring system, has a relatively rigid conformation. However, some flexibility exists, particularly in the furan ring (ring E) and the side chain.

The conformation of the five-membered furan ring can be described as an envelope or twist conformation. The puckering of this ring influences the orientation of substituents at C-22 and in the side chain. The chair conformation is often assumed for the six-membered rings (A, B, and C), although variations can occur depending on substitution patterns and the presence of unsaturation. iupac.org

Computational methods, such as Density Functional Theory (DFT) calculations, are employed to investigate the potential energy surface and identify the most stable conformers. These studies help in understanding the relationship between the three-dimensional structure and the properties of this compound compounds. nih.govmdpi.commdpi-res.com

Occurrence and Significance of this compound Isomers and Stereoisomers

Furostanol saponins (B1172615) are found in a variety of plant species, including those from the genera Agave, Tribulus, and Smilax. znaturforsch.com These compounds can exist as complex mixtures of isomers and stereoisomers. For example, furostanol glycosides from Agave can be categorized as 22-hydroxy or 22-methoxy furostanols.

The specific isomeric and stereoisomeric form of a furostanol saponin (B1150181) can significantly impact its biological activity. Different isomers can exhibit varying degrees of anti-inflammatory, antioxidant, and cytotoxic properties. ontosight.ai For instance, research has shown that different stereoisomers of certain steroidal alkaloids can have enhanced or diminished cytotoxicity against various cancer cell lines. researchgate.net

The isolation and structural elucidation of these isomers are often challenging and require sophisticated analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. springermedizin.detum.de The identification of specific isomers is crucial for understanding their structure-activity relationships and potential applications.

Biosynthetic Pathways of Furostan Skeletons

Precursor Utilization in Furostan Biosynthesis

The journey to synthesize the this compound skeleton begins with fundamental building blocks derived from primary metabolism. The biosynthesis of these steroidal saponins (B1172615) relies on the isoprenoid pathway, which generates the 30-carbon intermediate, 2,3-oxidosqualene (B107256). justagriculture.in This crucial precursor is produced through two main pathways in plants: the mevalonate (B85504) (MVA) pathway and the non-mevalonate, or 2-C-methyl-D-erythritol 4-phosphate (MEP), pathway. researchgate.netnih.gov

The MVA pathway, located in the cytoplasm and mitochondria, converts acetyl-CoA into the five-carbon isoprene (B109036) unit, isopentenyl diphosphate (B83284) (IPP). nih.govrsc.org The MEP pathway, which operates in the plastids, also produces IPP and its isomer, dimethylallyl diphosphate (DMAPP), from glyceraldehyde-3-phosphate and pyruvate. researchgate.netrsc.org These C5 units are condensed to form the C15 farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined to create the C30 linear precursor, squalene (B77637). justagriculture.inuobasrah.edu.iq Squalene is subsequently epoxidized by squalene epoxidase to form 2,3-oxidosqualene. justagriculture.in

The cyclization of 2,3-oxidosqualene is a critical branching point. In plants, cycloartenol (B190886) synthase (CAS) catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol, the primary precursor for most plant sterols, including those that lead to furostanol glycosides. nih.govplos.orgmdpi.com While lanosterol (B1674476) is the main precursor for cholesterol in animals and fungi, it plays a minor role in plant sterol synthesis. mdpi.com

From cycloartenol, a series of enzymatic reactions leads to the formation of cholesterol. nih.govresearchgate.net Both cholesterol and, in some cases, β-sitosterol are considered the direct precursors that undergo further modifications to become furostanol glycosides. nih.govnih.govmdpi.com The biosynthesis of steroidal saponins can therefore be seen as a three-stage process: the formation of 2,3-oxidosqualene, the generation of cholesterol or β-sitosterol, and finally, the modification of these sterols to form the complex saponin (B1150181) structures. researchgate.netnih.gov

Enzymatic Steps and Key Enzymes in Furostanogenesis

The conversion of cholesterol or β-sitosterol into the diverse array of furostanol glycosides is orchestrated by a series of modifying enzymes, primarily belonging to the cytochrome P450 monooxygenase (CYP) and UDP-glycosyltransferase (UGT) superfamilies. plos.orgkobe-u.ac.jp

Key Enzyme Families in this compound Biosynthesis:

Enzyme FamilyFunction
Oxidosqualene Cyclases (OSCs) Catalyze the cyclization of 2,3-oxidosqualene to form the initial sterol skeleton, such as cycloartenol (catalyzed by Cycloartenol Synthase - CAS). plos.orgmdpi.com
Cytochrome P450 Monooxygenases (CYPs) Responsible for the hydroxylation and oxidation of the sterol backbone at various positions, such as C-16, C-22, and C-26, which is a crucial step in creating the aglycone diversity. mdpi.comkobe-u.ac.jp Specific families like CYP72A, CYP90G4, and CYP94D108 have been implicated. mdpi.commdpi.com
UDP-Glycosyltransferases (UGTs) Catalyze the attachment of sugar moieties from a UDP-sugar donor to the steroidal aglycone. kobe-u.ac.jpmdpi.com This glycosylation step, which often occurs at the C-3 and C-26 positions, is vital for the stability and solubility of the final saponin. mdpi.commdpi.com
Furostanol glycoside 26-O-β-glucosidase (F26G) This enzyme specifically cleaves the β-D-glucose unit attached at the C-26 position of the furostanol skeleton. kobe-u.ac.jpuniprot.orgqmul.ac.uk This action converts the furostanol saponin into a spirostanol (B12661974) saponin by facilitating the formation of the spiro-ring structure. mdpi.compsu.edu

The process begins with the hydroxylation and oxidation of the cholesterol or β-sitosterol skeleton by various CYPs. mdpi.com Following these modifications, UGTs attach sugar chains to the aglycone. For furostanol glycosides, sugar chains are typically found at the C-3 and C-26 positions. mdpi.com The presence of a glucose molecule at the C-26 hydroxyl group is a defining feature of furostanol glycosides. psu.edu

A particularly important enzyme in the broader context of steroidal saponin metabolism is the furostanol glycoside 26-O-β-glucosidase (F26G). uniprot.orgqmul.ac.ukebi.ac.uk This enzyme catalyzes the hydrolysis of the glucose at the C-26 position, leading to the cyclization of the F-ring and the conversion of a furostanol saponin into the corresponding spirostanol saponin. mdpi.com This conversion is often considered a final step in the metabolic pathway of many bioactive steroidal saponins. kobe-u.ac.jp

Genetic and Molecular Regulation of this compound Biosynthetic Enzymes

The biosynthesis of furostanol glycosides is a tightly regulated process, controlled at the genetic and molecular level to meet the plant's developmental and environmental needs. The expression of the biosynthetic genes, including those for CYPs and UGTs, is controlled by a network of regulatory proteins, most notably transcription factors (TFs). mdpi.com

The regulation of steroidal glycoalkaloid (SGA) biosynthesis, which shares cholesterol as a precursor, provides a valuable model for understanding the regulation of furostanol saponins. mdpi.com Transcription factors from families such as APETALA2/ethylene (B1197577) responsive factor (AP2/ERF), bHLH, and MYB are known to play significant roles in regulating the biosynthesis of steroidal compounds. mdpi.com For instance, the AP2/ERF transcription factor GAME9 positively regulates the biosynthesis of SGAs in tomato and potato. mdpi.com

The production of steroidal saponins can also be induced by various external stimuli, known as elicitors. mdpi.com Both abiotic and biotic elicitors can trigger an increase in saponin production. Methyl jasmonate (MeJA), a key plant signaling molecule involved in defense responses, has been shown to induce the synthesis of steroidal saponins in plants like fenugreek and Dioscorea zingiberensis. mdpi.com Other factors such as ethylene and salt stress have also been reported to enhance the production of these compounds. mdpi.com This suggests that the biosynthetic pathway is integrated into the plant's broader stress response networks.

The regulation is coordinated, with genes involved in the pathway often being expressed in a correlated manner. plos.org For example, transcriptome analysis in Allium has shown that genes for CYPs, UGTs, and β-glucosidases involved in the downstream saponin pathway are significantly up-regulated together. plos.org This coordinated transcriptional control is a key mechanism for managing the metabolic flux towards the final saponin products. scirp.org

Compartmentalization and Localization of this compound Biosynthesis

The biosynthesis of furostanol glycosides is a highly organized process within the plant cell, with different stages of the pathway localized to specific subcellular compartments. justagriculture.inresearchgate.net This compartmentalization is crucial for efficiently channeling intermediates and preventing interference with other metabolic processes.

The initial steps of precursor synthesis are spatially separated. The MVA pathway operates in the cytosol and mitochondria, while the MEP pathway is confined to the plastids. nih.govrsc.org The synthesis of cholesterol and its subsequent conversion into the furostanol aglycone are believed to occur at the endoplasmic reticulum (ER) membrane, where many of the key enzymes, such as CYPs, are located. researchgate.net There is evidence for the formation of "metabolons," which are multi-enzyme complexes held together on the ER membrane, to ensure the efficient transfer of intermediates between enzymes. researchgate.net

Once synthesized, furostanol glycosides can be stored in specific cellular or tissue locations. For example, in Dioscorea caucasica, oligofurostanosides have been found to be localized in specialized idioblast cells within the epidermis of the leaves. researchgate.net Interestingly, the enzyme responsible for their conversion to spirostanol glycosides, a specific β-glucosidase, is primarily located in the rhizome. psu.eduresearchgate.net This spatial separation of the substrate and the enzyme prevents the premature conversion of the furostanol structure, which is thought to be necessary for its transport from the leaves to the rhizomes. psu.eduresearchgate.net

The distribution of saponins can also be tissue-specific, with different compounds accumulating in roots, leaves, or other organs, suggesting that the biosynthetic and transport mechanisms are differentially regulated throughout the plant. nih.govplos.org For instance, in some plants, saponins are synthesized in the leaves and then transported to other parts of the plant, such as the roots. researchgate.net The final storage site for many saponins is the vacuole. justagriculture.innih.gov

Chemical Synthesis of Furostan and Its Analogs

Semi-synthetic Approaches to Furostan from Steroidal Precursors

Semi-synthetic approaches to this compound and its analogs typically utilize readily available steroidal compounds as starting materials. This is a common strategy given the structural relationship between furostans and other steroids, particularly spirostans. A key transformation in many semi-synthetic routes is the conversion of a spirostan (B1235563) saponin (B1150181) into its this compound counterpart. This often involves the opening of the spiro-fused F ring of the spirostan.

A facile approach for converting spirostan saponins (B1172615) into this compound saponins has been developed, exemplified by the transformation of dioscin (B1662501) to methyl protodioscin (B192190) acs.orgamanote.com. This conversion often involves the oxidative opening of the E and F rings of the spirostan, leading to a cholestane (B1235564) derivative, which can then be cyclized to form the this compound core scribd.com. Another method involves the treatment of sapogenins with reagents like acetic-trifluoroacetic mixed anhydride (B1165640) and BF₃·OEt₂ to obtain 22-substituted furostans researchgate.net. This method allows for the rapid conversion of spirostans into this compound skeletons at room temperature researchgate.net.

The synthesis of cholestane and this compound saponin analogues has been established using efficient methods starting from steroidal precursors nih.gov. These semi-synthetic routes provide access to a variety of this compound structures, allowing for the exploration of structure-activity relationships.

Regioselective and Stereoselective Synthesis of this compound Derivatives

Regioselectivity and stereoselectivity are crucial considerations in the synthesis of this compound derivatives due to the presence of multiple reactive sites and stereocenters. Achieving control over which functional groups react and the specific spatial arrangement of atoms is essential for synthesizing defined this compound analogs.

The synthesis of this compound derivatives often involves reactions that must selectively target specific hydroxyl groups or double bonds on the steroid framework. For example, glycosylation reactions to form furostanol saponins require regioselective attachment of sugar moieties to specific positions, such as the C-3 or C-26 hydroxyl groups scribd.com. Protecting group strategies are widely employed to selectively enable reactions at desired sites while blocking others.

Stereoselective transformations are equally important, particularly at the C-22 and C-25 positions, which are key stereocenters in the this compound structure. The absolute configuration at C-22 in cholestane and this compound saponin analogues can be determined using methods like Mosher's method and conformational analysis combined with NMR spectroscopy nih.gov. Stereocontrolled access to the core structures is a significant aspect of synthesizing complex molecules nih.gov. The development of synthetic routes that maintain the natural chirality at key centers, such as C-20 and C-25, is demonstrated in the synthesis of this compound saponins from diosgenin (B1670711) researchgate.net. Regioselective opening of the F ring in diosgenin derivatives has also been achieved to yield new furostans with specific substituents researchgate.net.

Development of Novel Methodologies for this compound Synthesis

Ongoing research in this compound synthesis focuses on developing novel methodologies to improve efficiency, selectivity, and sustainability. This includes exploring new reagents, catalysts, and reaction conditions.

The development of facile and efficient methods for the conversion of spirostan saponins to this compound saponins represents a significant advancement in the field acs.orgnih.gov. The use of specific reagents and conditions to achieve rapid conversion of spirostans into this compound skeletons at room temperature exemplifies the development of novel methodologies researchgate.net.

New synthetic strategies and technologies are continuously being developed in organic synthesis, which are applicable to the synthesis of complex natural products like furostans scripps.edu. The invention of new synthetic methods and the exploration of chemical biology through molecular design are driving forces in the field scripps.edu. The synthesis of complex molecules with fused heterocyclic systems, such as furo-pyranones, often necessitates the development of innovative synthetic methodologies rsc.org. These advancements contribute to expanding the scope of accessible building blocks and improving the practicality of synthetic processes rsc.org.

Derivatization and Structural Modifications of Furostan Compounds

Glycosylation Patterns and Furostanol Saponin (B1150181) Diversity

Furostanol saponins (B1172615) are distinguished from spirostanol (B12661974) saponins by the presence of an open F-ring, usually with a sugar unit attached at the C-26 hydroxyl group mdpi.com. This β-glucoside linkage at C-26 is a characteristic feature of furostanol saponins and can undergo enzymatic cleavage by furostanol glycoside 26-O-β-glucosidase (F26G) to convert furostanol saponins into spirostanol saponins, which have a closed spiroketal ring system mdpi.comkobe-u.ac.jpresearchgate.net.

Examples of furostanol saponins include protodioscin (B192190) and protogracillin, which are commonly found in plants like Dioscorea species mdpi.com. These compounds illustrate the typical glycosylation pattern with sugar residues at C-3 and C-26 mdpi.comnih.govnih.gov. The specific arrangement and types of sugars attached at these positions create a wide array of furostanol saponin structures observed in nature mdpi.com.

Introduction of Functional Groups onto the Furostan Skeleton

Beyond glycosylation, the this compound skeleton can be modified by the introduction of various functional groups through chemical synthesis or enzymatic reactions. These modifications can occur at different positions on the steroid nucleus or the side chain, altering the compound's polarity, reactivity, and interactions.

Hydroxylation is a common modification, with hydroxyl groups frequently found at positions such as C-1, C-3, C-16, C-22, and C-26 in naturally occurring furostans and their derivatives mdpi.comontosight.ai. For instance, this compound-3,22,26-triol possesses hydroxyl groups at C-3, C-22, and C-26 ontosight.ai. Oxidation can introduce carbonyl groups, such as ketones, at various positions on the rings or side chain, as seen in compounds like this compound-12-one derivatives uni.lu.

Synthetic strategies can be employed to introduce specific functional groups or modify existing ones. These methods often involve selective reactions targeting particular sites on the this compound core or side chain vulcanchem.commdpi.com. The introduction of functional groups contributes to the structural diversity and allows for tailoring the chemical properties of this compound derivatives for specific applications or studies.

Side Chain Modifications and their Impact on this compound Chemistry

Modifications can include variations in the degree of saturation, hydroxylation patterns, and the configuration at stereogenic centers, particularly at C-22 and C-25 mdpi.com. Furostanol saponins often exhibit 25(R) and 25(S) configurations mdpi.com. The presence of double bonds, such as at the C-20(22) or C-22(23) positions on the open F ring, is another possible modification mdpi.com.

The attachment of the sugar moiety at C-26 is a defining feature of furostanol saponins and represents a significant side chain modification mdpi.comnih.gov. The cleavage or modification of this glycosidic linkage can lead to the formation of spirostanol saponins or other derivatives mdpi.comkobe-u.ac.jpnih.gov. The length and branching of the side chain can also be altered, impacting the compound's lipophilicity and interactions. Synthetic approaches can target the side chain for specific modifications, such as the introduction of new functional groups or the alteration of stereochemistry mdpi.com.

Structure-Activity Relationship (SAR) Studies of this compound Analogs (Mechanistic/Molecular Focus)

Structure-Activity Relationship (SAR) studies on this compound analogs aim to understand how specific structural features of these compounds relate to their molecular or mechanistic activities. These studies focus on correlating variations in the this compound skeleton, glycosylation patterns, functional groups, and side chain modifications with observed molecular interactions or biochemical pathways.

Changes in glycosylation patterns, including the number, type, and linkage of sugar units, can significantly impact the molecular interactions of furostanol saponins. The sugar chains can influence solubility, membrane permeability, and binding affinity to specific molecular targets. For example, the presence or absence of a glucose unit at C-26 distinguishes furostanol from spirostanol saponins and affects their interconversion catalyzed by enzymes like F26G mdpi.comkobe-u.ac.jpresearchgate.net.

Modifications to the aglycone, such as the introduction or modification of hydroxyl or carbonyl groups, can alter the compound's electronic and steric properties, influencing its ability to interact with proteins or other biomolecules. The stereochemistry at positions like C-22 and C-25 in the side chain can also play a crucial role in determining the precise three-dimensional structure and thus the molecular recognition by target sites.

SAR studies at a mechanistic level might investigate how structural variations affect binding energy to specific proteins, influence enzymatic activity, or modulate molecular pathways. For instance, molecular docking studies can predict the binding affinity of different furostanol saponins to target proteins, providing insights into the structural determinants of their interaction strength wu.ac.th. These studies highlight the critical role of specific structural elements in mediating the molecular mechanisms of this compound derivatives.

Mechanistic Insights into Furostan Bioactivity in Research Models

Molecular Targets and Binding Interactions of Furostan in in vitro Systems

Studies investigating the molecular targets of this compound compounds in vitro have explored their interactions with various cellular components and enzymes. Saponins (B1172615), including those with a this compound skeleton, possess surface-active characteristics due to their amphiphilic nature, which allows them to interact with cell membranes. researchgate.netnih.govdovepress.com This interaction with the plasma membrane, particularly with cholesterol, is suggested as a molecular basis for the observed hemolytic activity of some saponins. researchgate.net

Beyond membrane interactions, certain this compound saponins have demonstrated inhibitory effects on specific enzymes. For instance, furostane-saponins have been shown to inhibit α-glucosidase activity in vitro, with one study reporting an IC₅₀ value of 96 µM, indicating a potential interaction with this enzyme. researchgate.netmdpi.com

Research on the binding interactions of saponins also suggests potential interactions with receptors, both membrane-bound and intracellular, which could mediate their cellular effects. researchgate.net While specific this compound binding interactions are still being extensively researched, the amphiphilic structure and the presence of sugar moieties and aglycone components are key features influencing these interactions. nih.govdovepress.com The structural diversity of saponins, even with similar core structures, can lead to different biological activities and interactions. nih.govdovepress.comfrontiersin.org

Cellular Pathway Modulation by this compound Compounds (e.g., Signal Transduction, Gene Expression in cell cultures)

This compound compounds have been observed to modulate various cellular pathways in cell culture systems. A significant area of research has focused on their effects on signal transduction pathways, particularly in the context of their cytotoxic properties. Saponins can influence complex networks of intracellular signaling cascades that translate extracellular information into intracellular responses, ultimately affecting cell fate processes such as proliferation, apoptosis, necrosis, and senescence. promega.krresearchgate.net

Studies have indicated that furostanolic-glycoside biopreparations can perturb intermediary metabolic processes and nucleic acid biochemistry in tumoral cell cultures. This perturbation suggests an influence on pathways regulating glucose, lipid, and protein metabolism, as well as DNA and RNA biosynthesis. researchgate.net

Furthermore, research suggests that certain saponins, including steroidal saponins which encompass this compound types, can modulate gene expression. researchgate.netuj.edu.pl This modulation can involve the upregulation or downregulation of specific genes, potentially impacting the elaboration and effects of cytokines and cytokine receptors. researchgate.net While the precise mechanisms by which furostans affect gene expression are still being elucidated, studies on related compounds suggest potential interactions with regulatory elements or factors involved in transcription. nih.govnih.govresearchgate.net

The influence of this compound compounds on signal transduction can involve various downstream effects, including the stimulation of apoptosis, which is often mediated through specific signaling cascades. mdpi.comuj.edu.plfrontiersin.org

This compound's Influence on Specific Biochemical Processes in Cell Cultures

In cell culture, this compound compounds have been shown to influence a range of specific biochemical processes. One notable effect is the perturbation of intermediary metabolism. In tumoral cell lines like HeLa and HEp-2p, treatment with furostanolic-glycoside biopreparations has been shown to affect glucidic, lipidic, and proteic metabolic pathways. researchgate.net This includes observations of enhanced glycogenolysis, glycolysis, lipolysis, and proteolysis, along with increased intracellular consumption of glucose, lactic acid, free fatty acids, and amino acids. researchgate.net Concurrently, an inhibitory effect on nucleic acid biosynthesis has been reported, leading to reduced contents of DNA and RNA. researchgate.net

Another biochemical process influenced by furostans is related to oxidative stress. While some studies on related saponins have shown effects on reactive oxygen species (ROS) production and antioxidant defense systems, the direct influence of specific furostans on these processes in cell culture is an area of ongoing investigation. nih.gov

Furthermore, the interaction of this compound compounds with cell membranes can impact membrane permeability and alter cell morphology, indicating an influence on the biochemical and structural integrity of the cell. researchgate.netresearchgate.net

Table 1 summarizes some observed effects of furostanolic glycosides on biochemical parameters in cell cultures.

Table 1: Influence of Furostanolic Glycosides on Biochemical Parameters in Tumoral Cell Cultures researchgate.net

Biochemical ParameterObserved Effect (vs. Control)
Glycogen ContentReduced
Glucose ContentReduced
Lactic Acid ContentReduced
Total Lipids ContentReduced
Free Fatty Acids ContentReduced
Soluble Proteins ContentReduced
Unsoluble Proteins ContentReduced
DNA ContentReduced
RNA ContentReduced

These metabolic shifts induced by furostanolic glycosides suggest a catabolic-type metabolic profile in treated cells. researchgate.net

Bioactivity Profiling of this compound in Non-Human in vivo Animal Models (Excluding Clinical Outcomes)

Research utilizing non-human in vivo animal models has provided insights into the bioactivity of this compound compounds beyond the cellular level, focusing on physiological and biochemical changes without assessing clinical outcomes. Animal models are valuable for studying the complex interactions of compounds within a whole organism, although extrapolation to humans requires careful consideration due to species differences. nih.govhumaneworld.orgnih.govfda.gov

Studies in animal models have investigated the effects of saponins, including those with this compound structures, on various physiological and biochemical parameters. For example, the influence of saponins on general body metabolism, blood and liver cholesterol levels, and enzyme activities has been examined in animals. researchgate.net The impact on gastrointestinal absorption and smooth muscle activity has also been explored. researchgate.net

While the search results did not provide specific detailed data tables on this compound bioactivity in non-human in vivo models excluding clinical outcomes, the literature indicates that steroidal saponins, the broader class to which furostans belong, have been studied in preclinical animal models, primarily rodents, to assess various biological effects. dovepress.com These studies contribute to understanding the systemic impact and metabolic fate of these compounds within a living system, providing context for their observed in vitro activities. researchgate.netfrontiersin.org

The use of animal models allows for the investigation of complex biological processes that cannot be fully replicated in cell culture, such as systemic distribution, metabolism, and excretion of this compound compounds, as well as their integrated effects on different organs and systems. nih.govfrontiersin.org

Metabolic Transformations of Furostan Biochemical Perspective

In Vitro Metabolism of Furostan in Microsomal and Cellular Systems

In vitro studies utilizing microsomal and cellular systems are commonly employed to investigate the metabolic fate of compounds. Liver microsomes, which are subcellular fractions containing membrane-bound enzymes like cytochrome P450 (CYP) enzymes, are widely used to assess Phase I metabolism selvita.comsrce.hrevotec.com. Hepatocytes, representing intact liver cells, offer a more comprehensive model, encompassing both Phase I and Phase II metabolic processes selvita.comsrce.hrmdpi.comnih.gov.

Research on the biotransformation of this compound-type saponins (B1172615) has been conducted using enzymatic hydrolysis experiments. For instance, studies have investigated the sequential cleavage of glycoside moieties from saponins by specific enzymes researchgate.net. While these studies focus on the deglycosylation of saponins to yield aglycones like diosgenin (B1670711) (which can be related to this compound structures), they highlight the potential for enzymatic transformations of the steroidal backbone as well.

The stability of compounds in liver microsomes and hepatocytes can be determined through incubation experiments, followed by analysis using techniques such as liquid chromatography-mass spectrometry (LC-MS) srce.hrevotec.commdpi.comnih.gov. These experiments provide insights into the intrinsic clearance of the compound and the formation of metabolites over time. Although specific data on the in vitro metabolism of isolated this compound is limited in the provided search results, studies on related steroidal saponins demonstrate the applicability of these methods to investigate the biotransformation of this class of compounds researchgate.netnih.gov.

Identification and Characterization of this compound Metabolites

The identification and characterization of metabolites are crucial steps in understanding the metabolic pathways of a compound. Advanced analytical techniques, particularly mass spectrometry (MS) coupled with chromatography (e.g., LC-MS, UPLC-MS/MS), are indispensable for this purpose srce.hrresearchgate.netresearchgate.netsmujo.idchemrxiv.org. These methods allow for the detection of parent compounds and their transformed products based on their mass-to-charge ratios and fragmentation patterns.

Studies on this compound saponins have utilized LC-ESI-MS/MS to identify and characterize the fragmentation patterns of these complex molecules researchgate.net. The fragmentation can reveal the loss of sugar groups and the cleavage of the steroidal skeleton researchgate.net. For example, characteristic fragment ions can indicate the sequential removal of sugar moieties attached to the this compound core researchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used in conjunction with MS for the structural elucidation of isolated metabolites nih.gov. By providing detailed information about the arrangement of atoms within a molecule, NMR can confirm the structures of proposed metabolites.

In the context of this compound saponin (B1150181) biotransformation, identified metabolites are often the products of deglycosylation, where the sugar chains are removed from the this compound aglycone researchgate.net. Further metabolic transformations of the this compound core itself, such as oxidation or reduction, would require specific analytical investigation to identify and characterize the resulting metabolites. Research has revealed the tentative identification of numerous compounds, including saponins, in plant extracts using UPLC-ESI-MS/MS, showcasing the capability of these techniques in complex mixture analysis researchgate.netresearchgate.net.

Enzymatic Systems Involved in this compound Biotransformation

The biotransformation of this compound, particularly when originating from this compound saponins, is mediated by various enzymatic systems. Glycoside hydrolases play a significant role in the initial breakdown of furostanol saponins by cleaving the glycosidic bonds, releasing the this compound aglycone researchgate.net. Specific enzymes capable of cleaving terminal and internal glycosides have been identified and characterized in microbial strains researchgate.net.

Beyond deglycosylation, the this compound structure itself can potentially undergo further modifications catalyzed by Phase I and Phase II metabolizing enzymes. Phase I enzymes, primarily cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum, are involved in oxidation, reduction, and hydrolysis reactions, introducing or exposing functional groups selvita.comsrce.hrnih.gov. Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), sulfotransferases, and glutathione (B108866) S-transferases, catalyze conjugation reactions, attaching endogenous hydrophilic molecules to the compound or its Phase I metabolites, facilitating excretion selvita.comnih.govupol.cz.

While direct studies detailing the specific CYP isoforms or Phase II enzymes involved in the metabolism of this compound aglycone were not prominently found in the provided results, the general principles of xenobiotic metabolism suggest that these enzymatic systems would likely be involved in its biotransformation within biological systems nih.govslideshare.net. Studies on the selective glycosylation of steroidal saponins by microbial enzymes also indicate the involvement of transferase enzymes in modifying the this compound structure with sugar moieties nih.gov.

Analytical Methodologies for Furostan Research and Characterization

Advanced Chromatographic Techniques for Furostan Separation and Purification

Chromatographic methods are fundamental in the isolation and analysis of this compound derivatives from complex mixtures. These techniques leverage differences in chemical properties, such as polarity and size, to separate individual components.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of furostanol saponins (B1172615). Reversed-phase HPLC, often utilizing C18 columns, is commonly employed for the separation of these compounds. jfda-online.comresearchgate.net Mobile phases typically consist of mixtures of methanol (B129727) or acetonitrile (B52724) with water. jfda-online.comresearchgate.net The detection of furostanol saponins in HPLC can be achieved using various detectors, including UV detectors at wavelengths around 203-215 nm, or evaporative light scattering detectors (ELSD). jfda-online.com For instance, a method for the simultaneous determination of furostanol and spirostanol (B12661974) glycosides in Taiwanese yam cultivars utilized a C18 column at 45°C with a gradient elution of methanol and deionized water. jfda-online.com The detection limits for this method were reported as 2-3.5 mg for ELSD and 0.1-0.2 μg for UV detection at a signal-to-noise ratio of 10. jfda-online.com Recoveries of furostanol and spirostanol glycosides in the range of 0.25-3 μg were above 92%. jfda-online.com HPLC-MS methods are also employed for the qualitative and quantitative analysis of furostanol saponins, often involving extraction with aqueous ethanol (B145695) and solid phase extraction cleanup. acs.orgnih.gov

Gas Chromatography (GC) Applications for this compound Derivatives

Gas Chromatography (GC) is primarily suitable for the analysis of volatile or semi-volatile compounds. While furostanol saponins themselves are generally not volatile due to their glycosidic nature, GC can be applied to the analysis of their less polar derivatives or aglycones after appropriate chemical modification, such as derivatization. Specific applications of GC for this compound derivatives were mentioned in the context of mass spectrometry coupling. iastate.edudntb.gov.ua

Supercritical Fluid Chromatography (SFC) in this compound Research

Supercritical Fluid Chromatography (SFC) has emerged as a valuable technique for the separation of furostanol saponins, particularly those with hydrophilic properties. nih.gov SFC offers good separation efficiency and is suitable for compounds that may be challenging to separate by traditional HPLC. nih.gov Furostanol saponins typically have two sugar chains, contributing to their polarity and hydrophilicity. nih.gov The hydroxyl group at the C-22 position of furostanol saponins is reactive and can interact with lower alcohols under specific conditions, which can influence SFC separation. nih.gov SFC has been shown to be effective in separating furostanol saponins that share the same aglycone but differ in their sugar chains. nih.gov The technique is sensitive to the number and type of sugars present. nih.gov Optimized SFC conditions for separating a mixture of 10 similar furostanol saponins included using a Diol column at 40°C with CO2 and methanol (containing 0.2% NH3·H2O and 3% H2O) as the mobile phase, under isobaric conditions at 11.03 MPa. nih.gov This method achieved separation in 22 minutes. nih.gov SFC coupled with quadrupole time-of-flight mass spectrometry (SFC-Q-TOF-MS) has been used to profile the saponins in extracts, demonstrating its utility in analyzing traditional Chinese medicines containing steroidal saponins. nih.gov

Mass Spectrometry (MS) for this compound Structure Elucidation and Quantification

Mass Spectrometry (MS) is a powerful tool for the structural elucidation and quantification of this compound compounds, often coupled with chromatographic techniques like HPLC or UPLC. jfda-online.comiastate.edudntb.gov.uanih.govnih.govnih.govcurrenta.denih.govcolab.wsnih.gov MS provides information on the molecular weight and fragmentation patterns of analytes, which are crucial for identification and structural characterization. iastate.educurrenta.de

High-Resolution Mass Spectrometry (HRMS) for this compound Metabolites

High-Resolution Mass Spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) MS, is particularly useful for the analysis of this compound metabolites due to its ability to provide accurate mass measurements. jfda-online.comiastate.edudntb.gov.uanih.govnih.govcurrenta.denih.gov Accurate mass data allows for the determination of elemental compositions, which is essential for identifying known and unknown metabolites. HRMS can be coupled with UPLC to analyze complex mixtures and obtain structural information on components present even in small amounts. currenta.de Electrospray ionization (ESI) is a common ionization technique used in conjunction with HRMS for analyzing polar compounds like furostanol saponins. currenta.denih.gov

Tandem Mass Spectrometry (MS/MS) Fragmentation Pathways of this compound

Tandem Mass Spectrometry (MS/MS) is invaluable for the structural characterization of this compound compounds through the analysis of their fragmentation pathways. iastate.educurrenta.denih.govcolab.wsnih.gov In MS/MS, selected ions from the first mass analyzer are fragmented, and the resulting product ions are detected in a second mass analyzer. iastate.edu This provides detailed structural information. Fragmentation patterns of this compound saponins often involve the stepwise loss of sugar moieties and characteristic cleavages of the steroid and this compound rings. nih.govresearchgate.net For example, in negative ionization mode, the molecular ion of a this compound saponin (B1150181) might be observed as [M-H]⁻. researchgate.net Subsequent fragmentation can show losses corresponding to sugar units (e.g., loss of 162 Da for a hexose, 146 Da for a deoxyhexose). researchgate.net Cleavage of the this compound skeleton also yields characteristic fragment ions, providing information about the aglycone structure. researchgate.net MS/MS in multiple reaction monitoring (MRM) mode is a sensitive technique for the identification and quantification of specific this compound saponins in complex extracts. researchgate.net

Interactive Data Table: Representative HPLC Conditions for this compound Analysis

ParameterCondition Example 1 (Yam) jfda-online.comCondition Example 2 (Asparagus) researchgate.net
ColumnC18C8
Column Temperature45°CNot specified
Mobile PhaseMethanol/Deionized WaterWater/Acetonitrile
ElutionGradientIsocratic
Flow Rate1 mL/min0.5 mL/min
DetectionELSD, UV (203-215 nm)UV (210 nm)

Interactive Data Table: Characteristic MS Fragmentation of a this compound Saponin (Purpureagitoside, Example) researchgate.net

Ion m/zInterpretation
1229[M-H]⁻ (Molecular ion)
1211Loss of 18 Da (H₂O) from [M-H]⁻
431Loss of sugar group
289Cleavage of the E-ring from m/z 431
271Loss of 18 Da (H₂O) from m/z 289
253Loss of 2 x 18 Da (H₂O) from m/z 289

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and conformation of organic molecules, including this compound derivatives and furostanol saponins. nih.govnih.govresearchgate.netrsc.orgmdpi.comnih.govnih.govunmul.ac.idresearchgate.nettandfonline.comdntb.gov.uamdpi.comnih.govnih.gov Obtaining complete chemical shift assignments for both 1H and 13C nuclei is fundamental to the NMR-based structural elucidation of these compounds. rsc.orgmdpi.com The chemical shifts and coupling constants observed in NMR spectra provide valuable information about the local electronic environment and the spatial arrangement of atoms within the this compound skeleton and its attached sugar moieties. researchgate.netrsc.orgmdpi.comunimo.itnih.govemerypharma.com Conformational analysis of furanoside rings, which are part of furostanol saponins, can be studied using NMR spectroscopy, although furanoside rings are generally considered more flexible than pyranosides. unimo.itnih.govfrontiersin.org The absolute configuration at specific chiral centers, such as C-22 in this compound saponin analogues, can be distinguished by conformational analysis combined with NMR spectroscopy. nih.gov

Two-Dimensional NMR Techniques for this compound Structural Assignments

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of signals and the elucidation of complex this compound structures, especially for furostanol saponins which often contain multiple sugar units. nih.govresearchgate.netrsc.orgmdpi.comnih.govunmul.ac.idresearchgate.netmdpi.comnih.govemerypharma.comscience.govgithub.iowikipedia.orglibretexts.org These techniques provide correlations between different nuclei, helping to map connectivity and spatial proximity within the molecule.

Commonly used 2D NMR experiments in this compound research include:

1H-1H COSY (Correlation Spectroscopy): Identifies coupled protons, revealing direct or relayed spin-spin couplings and establishing proton connectivity within spin systems. nih.govresearchgate.netrsc.orgmdpi.comnih.govunmul.ac.idmdpi.comnih.govemerypharma.comscience.govgithub.iowikipedia.orglibretexts.org

TOCSY (Total Correlation Spectroscopy): Reveals correlations between all protons within a coupled spin system, allowing for the identification of entire sugar moieties or proton networks in the aglycone. researchgate.netrsc.orgmdpi.comnih.govunmul.ac.idnih.govscience.gov

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between directly bonded protons and carbons, aiding in the assignment of C-H pairs. nih.govresearchgate.netrsc.orgmdpi.comnih.govunmul.ac.idmdpi.comnih.govscience.govwikipedia.org Edited HSQC experiments can further distinguish between CH, CH2, and CH3 groups. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons separated by two or three bonds, providing crucial information for connecting different parts of the molecule, including the aglycone and sugar units, and establishing glycosidic linkages. nih.govresearchgate.netrsc.orgmdpi.comnih.govunmul.ac.idmdpi.comnih.govscience.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): Show correlations between protons that are spatially close to each other, regardless ofThrough-bond connectivity. These experiments are vital for determining relative stereochemistry and conformation. nih.govresearchgate.netrsc.orgmdpi.comnih.govunmul.ac.idmdpi.comscience.gov ROESY correlations, for instance, can help confirm the configuration of anomeric protons and the linkages between sugar units. researchgate.net

Detailed 1H and 13C NMR spectral assignments, often presented in tables, are a standard output of these 2D NMR studies, providing a comprehensive dataset for structural confirmation. researchgate.netmdpi.commdpi.comnih.gov

Solid-State NMR Applications in this compound Research

While solution-state NMR is widely used, solid-state NMR spectroscopy offers unique advantages for studying this compound compounds that may be insoluble or exist in a solid or semi-solid state. dntb.gov.uaresearchgate.netpanacea-nmr.eumit.eduanr.fr Solid-state NMR is a non-destructive technique that can provide detailed information about the structure, dynamics, and molecular arrangement in solid forms, including crystalline and amorphous states. researchgate.netmit.eduanr.fr

Applications of solid-state NMR in this compound research or related steroidal saponins could include:

Studying the conformation of this compound derivatives in powdered or lyophilized forms. researchgate.netmit.edu

Investigating polymorphism, if different solid forms of a this compound compound exist. researchgate.net

Analyzing molecular motions and internuclear distances in the solid state. researchgate.netmit.edu

Comparing solution and solid-state conformations, as demonstrated in studies of spirostanes and furostanes. mdpi.comresearchgate.net

Although solid-state NMR can be more challenging than solution NMR, advances in techniques like Magic Angle Spinning (MAS) and multidimensional correlation spectroscopy enhance spectral resolution, allowing for the study of complex molecules. researchgate.netmit.eduanr.fr

Quantitative Analysis of this compound in Complex Biological Matrices (Non-Human Origin)

Quantitative analysis of this compound derivatives, particularly furostanol saponins, in complex non-human biological matrices such as plant extracts or animal tissues is essential for various research purposes, including phytochemical studies and investigations into their biological effects in animals. researchgate.netmdpi.comcambridge.org These matrices are complex and can contain numerous other compounds that may interfere with the analysis. mdpi.commdpi.comresearchgate.net

Chromatographic techniques coupled with sensitive detectors are commonly employed for the quantitative determination of saponins in biological samples. mdpi.comnih.govmdpi.comcstti.com

Key aspects of quantitative analysis include:

Sample Preparation: Efficient extraction and clean-up procedures are crucial to isolate this compound compounds from the complex matrix and minimize interference. researchgate.netmdpi.commdpi.comresearchgate.net Common extraction methods for saponins from plant material include using aqueous alcohol solutions, followed by solvent-solvent extraction. researchgate.netmdpi.comcambridge.org

Chromatographic Separation: Techniques like High-Performance Liquid Chromatography (HPLC) are widely used to separate this compound derivatives from other matrix components. mdpi.com

Detection and Quantification: Mass Spectrometry (MS), particularly hyphenated techniques like HPLC-MS and HPLC-MS/MS, is a powerful tool for the sensitive and selective detection and quantification of this compound compounds in complex matrices. mdpi.comnih.govmdpi.com MS allows for the detection of substances at low concentrations and provides quantitative capabilities based on signal intensity. nih.gov UV-Vis spectroscopy can also be used for quantitative analysis if the this compound compound has a chromophore. pg.edu.pl

Method Validation: Development and validation of analytical methods are necessary to ensure accuracy, precision, and reproducibility in quantitative analysis. mdpi.com Using isotopically labeled standards can be useful for evaluating extraction recoveries and improving quantification accuracy. nih.gov

Challenges in quantitative analysis in complex biological matrices include matrix effects, the need for sensitive detection limits for trace compounds, and ensuring representative sampling. mdpi.commdpi.comresearchgate.netnih.gov

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Determination of this compound

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are valuable for determining the stereochemistry and conformational properties of chiral molecules like this compound derivatives. pg.edu.plpsu.edupace.edunih.govjasco-global.commdpi.comroutledge.comcas.cztum.de These methods measure the differential interaction of chiral substances with left and right circularly polarized light. pg.edu.plmdpi.com

Optical Rotatory Dispersion (ORD): Measures the change in optical rotation with wavelength. pg.edu.plpsu.edunih.govmdpi.comroutledge.comcas.cz

Circular Dichroism (CD): Measures the differential absorption of left and right circularly polarized light as a function of wavelength. pg.edu.plpsu.edupace.edunih.govjasco-global.commdpi.comroutledge.comcas.cztum.de CD spectroscopy is often preferred over ORD due to the easier interpretation of spectra. psu.edu

Chiroptical properties are directly related to the stereochemical arrangement of atoms in a molecule. pg.edu.pl CD and ORD spectra can exhibit Cotton effects (characteristic peaks or curves) that reflect the chirality of the molecule. pg.edu.pl These techniques are particularly useful for:

Determining the absolute configuration of chiral centers. psu.edunih.govjasco-global.com

Assessing conformational equilibria in solution. psu.edupace.edu

Studying the stereochemical arrangement of substituents. pg.edu.pl

While electronic CD (ECD) in the UV-Vis region is commonly used, vibrational CD (VCD) in the infrared region is also an emerging technique, applicable even to compounds lacking strong chromophores. psu.edupace.edumdpi.comroutledge.comcas.cz The simultaneous use of multiple chiroptical methods (e.g., ORD, ECD, VCD) is often recommended for reliable stereochemical structural elucidation. mdpi.com

Furostan in Natural Product Discovery and Phytochemistry

Distribution and Occurrence of Furostan-Type Saponins (B1172615) in Plant Kingdom

This compound-type saponins are widely distributed in the plant kingdom. nih.govwikipedia.org They are particularly noted for their occurrence in monocotyledonous angiosperms. researchgate.net Significant sources include plants from the genus Allium, such as garlic, and certain species of the genus Dioscorea (wild yam). ontosight.aivitabase.com Other plant families known to contain furostanol saponins include Liliaceae and Zygophyllaceae. google.compharmainfo.in For instance, Tribulus terrestris (Zygophyllaceae) is a well-known source of furostanol saponins like 5-alpha-furostan-12-one-3 beta, 22, 26-triol and protodioscin (B192190). vitabase.compharmainfo.inresearchgate.net Species within the Asparagus genus (Asparagaceae), Trillium, Helleborus, Dracaena, and Paris are also reported to contain polyhydroxylated spirostanol (B12661974) saponins, which are structurally related to furostanols, or furostanol saponins themselves. researchgate.netnih.gov Furostanol glycosides have also been isolated from the leaves of Trigonella foenum graecum (fenugreek). researchgate.net

Here is a table summarizing some plant sources of this compound-type saponins:

Plant Genus/SpeciesFamilyExamples of this compound Saponins Mentioned
Allium spp.AmaryllidaceaeThis compound-3,22,26-triol, Steroids of the this compound series
Dioscorea spp.DioscoreaceaeThis compound-3,22,26-triol, 5-alpha-furostan-12-one-3 beta, 22, 26-triol
Tribulus terrestrisZygophyllaceae5-alpha-furostan-12-one-3 beta, 22, 26-triol, Protodioscin, Terrestrinins
Asparagus africanusAsparagaceaeFurostanol glycosides
Trigonella foenum graecumFabaceaeFurostanol glycosides
Allium macrostemonAmaryllidaceaeMacrostemonoside J, L, K
Chlorophytum borivilianumAsparagaceaeChlorophytoside-I
Cestrum newelliiSolanaceaeFurostanol glycosides

Isolation and Purification Methodologies for this compound from Natural Sources

The isolation and purification of this compound-type saponins from natural sources typically involve a series of extraction and chromatographic techniques. The process often begins with the collection, drying, and grinding of the plant material to improve extraction efficiency. arborpharmchem.com Solvent extraction is a common initial step, with solvents like methanol (B129727) or ethanol (B145695) frequently used. asianpubs.orgunmul.ac.idnih.gov Exhaustive extraction with these solvents can be performed multiple times. asianpubs.org

Following initial extraction, the crude extract is often concentrated under vacuum. asianpubs.org To precipitate oligofurostanosides, the concentrated alcoholic extract can be dissolved in a minimal amount of methanol and added dropwise to a large volume of acetone (B3395972) with constant shaking. asianpubs.org

Purification is a crucial step to obtain pure this compound compounds. Chromatography techniques are widely employed for this purpose. ontosight.aiarborpharmchem.comfrontiersin.org Column chromatography using various stationary phases like silica (B1680970) gel or ODS (Octadecylsilyl) silica gel and different solvent systems (e.g., mixtures of methanol/water, acetonitrile (B52724)/water, chloroform/methanol/water) are common. asianpubs.orgnih.govmdpi.commdpi.com Gradient elution is often used to separate compounds based on their polarity. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC), including semi-preparative and preparative HPLC, is a powerful technique for further purification and isolation of individual furostanol saponins. unmul.ac.idmdpi.commdpi.comnih.gov This allows for precise separation of compounds from complex mixtures. Thin-layer chromatography (TLC) is frequently used to monitor the separation process and check the purity of fractions. asianpubs.orgnih.gov

Other techniques mentioned in the context of saponin (B1150181) isolation, which could be applicable to furostanols, include liquid-liquid extraction with changing polarity and solid-liquid techniques. researchgate.netunmul.ac.id Advanced methods like supercritical fluid extraction (SFE) are also used for isolating thermally labile compounds. arborpharmchem.com

The isolated compounds are then characterized using spectroscopic techniques such as IR, NMR (1D and 2D, including techniques like HMBC, HMQC/HSQC, ROESY, TOCSY, HH-COSY), and Mass Spectrometry (MS, including FAB-MS, ESI-MS, GC-MS). researchgate.netarborpharmchem.comunmul.ac.idnih.govmdpi.comnih.gov

Comparative Phytochemical Studies of this compound-Containing Species

Comparative phytochemical studies of plant species containing this compound-type saponins reveal both commonalities and differences in their chemical profiles. While furostanol saponins are found in diverse plant families, the specific types and concentrations of these compounds can vary significantly between species and even within different parts of the same plant. researchgate.netwikipedia.org

Studies comparing the phytochemicals in different species often involve preliminary screening for the presence of various secondary metabolites, including saponins, flavonoids, alkaloids, tannins, and steroids. interesjournals.orgnih.goveijppr.comacademicjournals.org Techniques like TLC and GC-MS are used to analyze and compare the compound profiles. interesjournals.orgeijppr.comajbls.com

For example, comparative studies on different Moringa species showed similar types of phytochemicals, including steroids and saponins, but with variations in their quantities. eijppr.com Similarly, analysis of different Annona species revealed common phytochemical characters like the presence of flavonoids and saponins, but also diagnostic differences in other compounds. interesjournals.org

Detailed comparative studies focusing specifically on furostanol saponins involve isolating and characterizing the individual compounds from different sources and comparing their structures and relative abundance. This can help in understanding the chemotaxonomy of plants and identifying species that are rich sources of specific this compound-type saponins. pharmainfo.innih.gov

The variation in phytochemical composition, including furostanol saponins, can be influenced by factors such as geographical location, environmental conditions, and the developmental stage of the plant. interesjournals.orgajbls.com

Role of this compound in Plant Secondary Metabolism and Ecological Interactions

This compound-type saponins, as plant secondary metabolites, play important roles in the plant's interaction with its environment and are not directly involved in primary processes like growth or reproduction. researchgate.netwikipedia.orgmdpi.com Secondary metabolites often mediate ecological interactions, providing a selective advantage to the plant. wikipedia.org

One significant role of saponins, including steroidal saponins like furostans, is in plant defense mechanisms against herbivores, pests, and pathogens. mdpi.comresearchgate.netcramagiurgea.ro Their bitter taste and sometimes toxic properties can deter feeding by herbivores. wikipedia.org Steroidal saponins have also demonstrated antifungal and antibacterial properties, contributing to the plant's defense against microbial infections. wikipedia.orgcramagiurgea.ro For instance, α-tomatine, a steroidal glycoalkaloid structurally related to saponins, provides protection to tomato plants against various fungi and bacteria. cramagiurgea.ro

The biosynthesis of secondary metabolites, including furostanol saponins, can be influenced by environmental factors and stress conditions. mdpi.comresearchgate.net Plants may increase the production of these compounds in response to biotic (e.g., pathogen attack) or abiotic (e.g., environmental stress) stimuli. mdpi.com This accumulation of secondary metabolites is a defense strategy. mdpi.com

While the primary role of this compound-type saponins is often linked to defense, other ecological interactions mediated by plant secondary metabolites include attracting pollinators and seed dispersers. nih.gov However, the specific role of this compound in these interactions requires further investigation.

The presence and concentration of this compound-type saponins within a plant can be influenced by genetic factors and environmental conditions, highlighting their dynamic role in the plant's ecological strategy. researchgate.net

Future Directions and Emerging Research Opportunities in Furostan Chemistry

Development of Advanced Synthetic Strategies for Furostan Analogs

Developing advanced synthetic strategies is crucial for accessing novel this compound analogs with potentially enhanced or altered biological activities. Current methods for synthesizing saponins (B1172615), including furostanol types, often involve derivatization of natural sources or de novo synthesis nih.gov. Challenges such as low yields, toxicity, and stringent reaction conditions highlight the need for improved techniques nih.gov.

Research is exploring more efficient and environmentally friendly approaches, such as rapid conversion methods to obtain 22-substituted furostans from sapogenins researchgate.netresearchgate.net. The use of reagents like acetic-trifluoroacetic mixed anhydride (B1165640) and BF₃·OEt₂ at room temperature, followed by nucleophile addition, has shown promise in achieving high yields researchgate.net. Total synthesis routes for complex this compound saponins, such as methyl protodioscin (B192190), have been developed, involving the stepwise introduction of sugar moieties at specific positions on the this compound skeleton researchgate.net. Future directions include the development of new glycosylation methods and convergent strategies utilizing readily available starting materials like diosgenin (B1670711) and monosaccharides researchgate.netdntb.gov.ua. Theoretical chemistry, particularly Density Functional Theory (DFT) calculations, can aid in selecting appropriate reaction conditions and understanding reaction mechanisms, contributing to the development of more efficient synthetic routes researchgate.net.

Exploration of Novel Molecular Targets for this compound Bioactivity

Identifying the specific molecular targets of this compound derivatives is essential for understanding their mechanisms of action and developing targeted therapies. Furostanol saponins have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects ontosight.ai. Research indicates that the biological activities of saponins are linked to their unique structure and amphiphilic nature, allowing them to interact with cell membranes dovepress.comnih.gov.

Studies have begun to explore these interactions at a molecular level. For instance, the structure-activity relationship for some saponins suggests that the aglycone structure and the number of sugar units can influence their ability to interact with nuclear factors mdpi.com. Research on this compound-type steroidal genins has shown effects on cell cycle regulation by mediating G0/G1 arrest in cancer cells, suggesting targets involved in cell cycle progression nih.gov. Future research will likely focus on employing advanced techniques to identify and validate specific protein or cellular targets that this compound derivatives bind to or modulate. This could involve proteomic studies, target-based screening, and detailed molecular docking studies to understand binding affinities and interactions researchgate.net. Exploring poorly studied pathways, such as those involved in ferroptosis and necroptosis, also presents opportunities for discovering novel targets nih.gov.

Application of Omics Technologies in this compound Biosynthesis Research

Omics technologies, including genomics, transcriptomics, and metabolomics, are powerful tools for unraveling the complex biosynthetic pathways of natural products like furostanol saponins maxapress.comfrontiersin.org. These technologies can provide comprehensive insights into the genes, enzymes, and metabolic intermediates involved in the production of these compounds in plants maxapress.com.

Integrated omics approaches, combining data from multiple levels, can help identify candidate genes encoding catalytic enzymes and characterize metabolic gene clusters involved in this compound biosynthesis maxapress.com. Transcriptome co-expression analysis and metabolome-based genome-wide association studies (GWAS) can correlate gene expression patterns with the accumulation of specific furostanol saponins, aiding in the identification of key biosynthetic genes maxapress.comfrontiersin.org. Future research will increasingly leverage these technologies to fully elucidate the enzymatic steps and regulatory mechanisms governing this compound biosynthesis in various plant species. This understanding can pave the way for metabolic engineering efforts to enhance the production of valuable this compound derivatives maxapress.comnih.gov. Techniques such as single-cell sequencing and MS imaging are also emerging and hold potential for future this compound biosynthesis research maxapress.com.

Interdisciplinary Approaches to this compound Research (e.g., Computational Chemistry, Structural Biology)

Addressing the complexities of this compound chemistry and biology necessitates interdisciplinary approaches, integrating expertise from various scientific fields uci.edunih.gov. Computational chemistry, including molecular simulation and modeling, can provide valuable insights into the structural properties, reactivity, and interactions of this compound molecules with biological targets researchgate.netnaturalproducts.netuva.nl. DFT calculations, for example, can predict chemical shifts and coupling constants for NMR analysis, aiding in structural elucidation and confirmation of synthesized products researchgate.net.

Structural biology techniques, such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-electron microscopy, can provide high-resolution three-dimensional structures of this compound derivatives and their complexes with target proteins. This structural information is crucial for understanding the molecular basis of their bioactivity and for rational drug design mdpi.comacs.org. The combination of computational predictions and experimental structural data can accelerate the discovery and optimization of this compound-based compounds. Interdisciplinary collaborations involving chemists, biologists, pharmacologists, and computational scientists will be key to advancing the field uci.edunih.gov.

Biotechnological Applications of this compound Biosynthesis and Production

Understanding and manipulating the biosynthesis of furostanol saponins opens up opportunities for biotechnological applications, particularly in sustainable production and the creation of novel derivatives numberanalytics.combiotechrep.ir. Traditional extraction from plant sources can be limited by factors such as plant availability, growth rate, and environmental conditions acs.org.

Biotechnological approaches, such as metabolic engineering of plant cell cultures or microbial hosts, offer alternative routes for producing this compound derivatives nih.govnumberanalytics.combiotechrep.ir. By introducing or modifying genes involved in the biosynthetic pathway, it may be possible to increase the yield of desired compounds or produce novel, non-natural this compound analogs numberanalytics.combiotechrep.ir. Synthetic biology tools, including pathway engineering and gene dosage tuning, can be applied to optimize microbial systems for this compound production biotechrep.ir. Furthermore, understanding the regulatory mechanisms of saponin (B1150181) accumulation in plants and microbes can facilitate further developments in their biotechnological production acs.org. These biotechnological advancements could provide a more controlled and scalable supply of this compound derivatives for research and potential industrial applications numberanalytics.comacs.org.

Q & A

Q. How should conflicting spectral data for this compound derivatives be addressed during peer review?

  • Methodological Answer : Re-examine experimental conditions (e.g., solvent purity, calibration errors). Share raw spectral files for independent validation. Cite analogous compounds with resolved structures to support interpretations. Propose collaborative studies to resolve discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.